(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

Physicochemical Property Drug Likeness Chromatography

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, also known as 4-amino-3,3'-dinitrobenzophenone, is an asymmetric aromatic ketone derivative featuring a benzophenone core substituted with an amino group and a nitro group on one phenyl ring, and a nitro group on the other. Its molecular formula is C13H9N3O5 with a molecular weight of 287.23 g/mol.

Molecular Formula C13H9N3O5
Molecular Weight 287.23 g/mol
Cat. No. B11836333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone
Molecular FormulaC13H9N3O5
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O5/c14-11-5-4-9(7-12(11)16(20)21)13(17)8-2-1-3-10(6-8)15(18)19/h1-7H,14H2
InChIKeyJSXWHNHSEQQYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (CAS 37567-46-7): Core Identity and Procurement Parameters


(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, also known as 4-amino-3,3'-dinitrobenzophenone, is an asymmetric aromatic ketone derivative featuring a benzophenone core substituted with an amino group and a nitro group on one phenyl ring, and a nitro group on the other. Its molecular formula is C13H9N3O5 with a molecular weight of 287.23 g/mol [1]. The compound is a yellow crystalline solid [2] and is supplied by commercial vendors at purities of 95% and 98% . The unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups on the same benzophenone scaffold dictates its distinct physicochemical profile, making it a specialized building block for advanced organic synthesis, particularly in the development of heterocyclic pharmaceuticals and high-performance materials [3].

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: The Risk of Substituting with Structurally Similar Analogs


In the procurement of benzophenone-based intermediates, seemingly minor structural modifications can lead to significant deviations in key physicochemical properties that directly impact downstream synthesis efficiency, purification protocols, and final product performance. The specific asymmetric substitution pattern of (4-amino-3-nitrophenyl)(3-nitrophenyl)methanone—a 3-nitro group on one ring and a 4-amino-3-nitro pattern on the other—imparts a distinct LogP, hydrogen bonding capacity, and electronic distribution that cannot be replicated by in-class compounds such as (4-aminophenyl)(4-nitrophenyl)methanone [1], (4-amino-3-nitrophenyl)(phenyl)methanone [2], or bis(4-amino-3-nitrophenyl)methanone . Substitution with a 'similar' analog without verifying these quantitative metrics can lead to unpredictable reaction outcomes, altered chromatographic behavior, and compromised material specifications, necessitating costly re-validation of synthetic routes and analytical methods [3].

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: Head-to-Head Comparative Evidence for Procurement Decisions


Lipophilicity (LogP) Comparison: A 10% Lower LogP vs. (4-Aminophenyl)(4-nitrophenyl)methanone

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone exhibits a lower lipophilicity compared to its closely related analog (4-aminophenyl)(4-nitrophenyl)methanone. This difference is critical for predicting compound behavior in biological assays and chromatographic separations. The target compound's predicted octanol/water partition coefficient (LogP) is 2.4 [1], whereas the (4-aminophenyl)(4-nitrophenyl)methanone analog has a reported XLogP value of 2.7 [2], representing a 10% reduction in lipophilicity. This shift in LogP directly influences retention time in reversed-phase HPLC and may alter membrane permeability in cellular assays.

Physicochemical Property Drug Likeness Chromatography

Molecular Weight and Hydrogen Bond Acceptor Capacity: Enhanced Polarity vs. Mononitro Analogs

The presence of a second nitro group in (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone significantly increases its molecular weight and hydrogen bond acceptor count compared to mononitro analogs. The target compound has a molecular weight of 287.23 g/mol and 6 hydrogen bond acceptors [1], while (4-amino-3-nitrophenyl)(phenyl)methanone (CAS 31431-19-3), which lacks the second nitro group, has a molecular weight of 242.23 g/mol and only 4 hydrogen bond acceptors [2]. This 45.0 g/mol increase and 50% increase in H-bond acceptors directly impacts the compound's polarity, predicted solubility, and potential for forming specific intermolecular interactions.

Molecular Descriptor Drug Design Solubility

Synthetic Utility as a Dinitro Intermediate: 79.3% Reduction Yield to 3,3',4-Triaminobenzophenone

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone serves as a key precursor for the synthesis of 3,3',4-triaminobenzophenone, a valuable monomer for high-performance polyimides. The reduction of the two nitro groups in the target compound using iron powder and ammonium chloride in ethanol/water yields the triamine product in 79.3% yield [1]. This demonstrates its practical utility as an intermediate. In contrast, the reduction of (4-aminophenyl)(4-nitrophenyl)methanone, which contains only one nitro group, yields a diamine with potentially different polymer properties, though no direct yield comparison is available from the same source .

Synthetic Intermediate High-Performance Polymers Reduction Chemistry

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: Key Application Scenarios Driven by Differentiated Properties


Synthesis of 3,3',4-Triaminobenzophenone for High-Performance Polyimide Monomers

Procure this compound for the well-documented reduction to 3,3',4-triaminobenzophenone in 79.3% yield using standard Fe/NH4Cl conditions [1]. The resulting triamine is a strategic monomer for synthesizing polyimides with enhanced thermal stability and solubility, differentiating it from diamines derived from simpler benzophenone analogs [1].

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity and Polarity

In medicinal chemistry programs where LogP and hydrogen bonding capacity are critical for target engagement or ADME properties, (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone offers a distinct physicochemical profile. Its LogP of 2.4 and 6 hydrogen bond acceptors [2] provide a 10% lower lipophilicity and 50% greater H-bond acceptor count compared to (4-aminophenyl)(4-nitrophenyl)methanone and (4-amino-3-nitrophenyl)(phenyl)methanone, respectively [3][4], making it a valuable scaffold for SAR studies focused on modulating polarity and solubility.

Development of Novel HPLC and UPLC Analytical Methods

The compound's specific LogP and molecular weight (287.23 g/mol) [2] result in a unique chromatographic retention profile on reversed-phase columns. This makes it an ideal reference standard for developing and validating new analytical methods for complex nitrated aromatic mixtures, where it can serve as a distinct marker peak due to its intermediate polarity relative to more lipophilic (e.g., LogP 2.7 [3]) and less lipophilic analogs [4].

Synthesis of Asymmetric Dyes and Pigments

The asymmetric substitution pattern and the presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups on the same molecule [5] make it a versatile intermediate for synthesizing push-pull chromophores. The unique electronic distribution can lead to dyes with bathochromically shifted absorption maxima and distinct coloristic properties compared to symmetrically substituted benzophenone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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